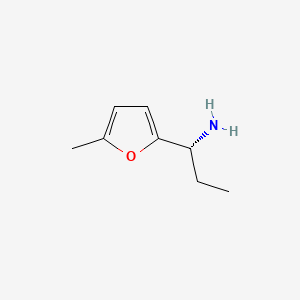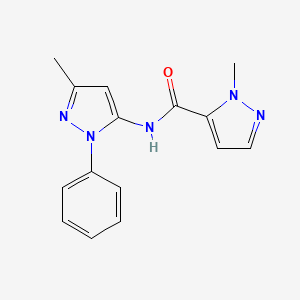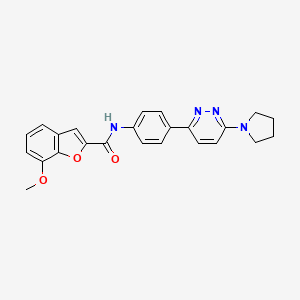![molecular formula C23H19ClN2O2 B2732795 3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole CAS No. 314257-83-5](/img/structure/B2732795.png)
3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained attention for its potential therapeutic applications. It was first synthesized in the 1990s by researchers at Sterling Winthrop Inc. and has since been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indoles, including derivatives similar to the one you're interested in, have inspired chemists for over a century due to their diverse applications in organic synthesis, pharmacology, and materials science. A comprehensive review by Taber and Tirunahari (2011) presents a classification framework for all indole syntheses, highlighting the continuous interest in developing new methods for their preparation. This classification aids in understanding the synthetic strategies and might provide insights into synthesizing compounds like the one specified (Taber & Tirunahari, 2011).
C2-Functionalization of Indole via Umpolung
Deka, Deb, and Baruah (2020) reviewed the C2-functionalization of indole, an approach that might be relevant to modifications at specific positions of indole derivatives, including the chlorophenyl-nitroethyl-phenyl-indole compound. They highlight the biological and synthetic significance of C2-functionalized indoles in pharmaceutical chemistry, suggesting potential pathways to modify or create similar compounds (Deka, Deb, & Baruah, 2020).
Environmental Impact of Chlorophenol Compounds
Research on the environmental impact of chlorophenol compounds, such as 4-chlorophenol, provides insight into the ecological implications of using and synthesizing chlorophenyl derivatives. Krijgsheld and Gen (1986) evaluated the toxic effects of chlorophenols on aquatic environments, which may be relevant for considering the environmental safety of synthesizing and handling the specified compound (Krijgsheld & Gen, 1986).
Applications in Ocular Diseases
Lançon, Frazzi, and Latruffe (2016) discussed the antioxidant, anti-inflammatory, and anti-angiogenic properties of resveratrol in ocular diseases. While not directly related to the specified compound, this review underscores the potential of indole derivatives in therapeutic applications, especially in treating diseases with oxidative stress and inflammation pathways (Lançon, Frazzi, & Latruffe, 2016).
Indole Derivatives in Antiviral Agents
Zhang, Chen, and Yang (2014) reviewed the development of indole-containing antiviral agents, highlighting the importance of the indole scaffold in drug discovery for antiviral therapies. This might suggest potential antiviral applications for the specified compound, given the structural significance of indoles in medicinal chemistry (Zhang, Chen, & Yang, 2014).
Eigenschaften
IUPAC Name |
3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-25-21-10-6-5-9-19(21)22(23(25)17-7-3-2-4-8-17)20(15-26(27)28)16-11-13-18(24)14-12-16/h2-14,20H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQWOQPVLRJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-chlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2732722.png)

![3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2732728.png)
![7-Chloro-3-(3-fluorophenyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2732729.png)



![N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2732734.png)
![6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2732735.png)